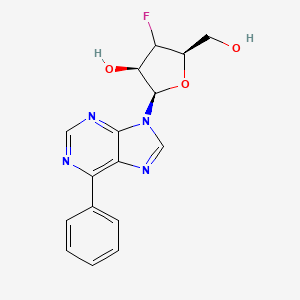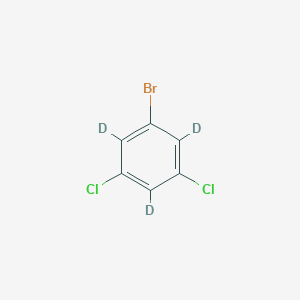
1-Bromo-3,5-dichlorobenzene-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,5-dichlorobenzene-d3 is a deuterated derivative of 1-Bromo-3,5-dichlorobenzene. It is a halogenated aromatic compound with the molecular formula C6D3BrCl2. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful in various scientific research applications, particularly in the field of spectroscopy and tracer studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3,5-dichlorobenzene-d3 can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the following steps:
Chlorination: Acetanilide is reacted with chlorine in the presence of aqueous sulfuric acid at a temperature below 35°C to form dichlorophenylacetamide.
Deacetylation: The dichlorophenylacetamide is then deacetylated at temperatures ranging from 75°C to 150°C.
Bromination: Bromine is added to the reaction mixture at temperatures between 60°C and 120°C to form monobromodichloroaniline.
Elimination: The amino group is eliminated from the monobromodichloroaniline to yield 1-Bromo-3,5-dichlorobenzene.
Industrial Production Methods
Industrial production of this compound often involves the isomerization of monobromodichlorobenzene in the presence of aluminum halide. This process is carried out at temperatures between 80°C and 180°C, followed by separation and recycling of the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3,5-dichlorobenzene-d3 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, such as aromatic nitriles and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,5-dichlorobenzene-d3 is widely used in scientific research due to its unique properties:
Spectroscopy: It is used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to the presence of deuterium atoms.
Tracer Studies: The deuterium atoms make it useful in tracer studies to track chemical reactions and metabolic pathways.
Chemical Synthesis: It serves as a building block in the synthesis of more complex halogenated aromatic compounds
Wirkmechanismus
The mechanism of action of 1-Bromo-3,5-dichlorobenzene-d3 involves its interaction with molecular targets through electrophilic aromatic substitution. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, making it valuable in drug development and research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3,5-dichlorobenzene: The non-deuterated version of the compound.
3,5-Dichlorobromobenzene: Another halogenated aromatic compound with similar properties.
Uniqueness
1-Bromo-3,5-dichlorobenzene-d3 is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy and tracer studies. This distinguishes it from its non-deuterated counterparts and other similar halogenated aromatic compounds .
Eigenschaften
Molekularformel |
C6H3BrCl2 |
|---|---|
Molekulargewicht |
228.91 g/mol |
IUPAC-Name |
1-bromo-3,5-dichloro-2,4,6-trideuteriobenzene |
InChI |
InChI=1S/C6H3BrCl2/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |
InChI-Schlüssel |
DZHFFMWJXJBBRG-CBYSEHNBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Br)[2H])Cl |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



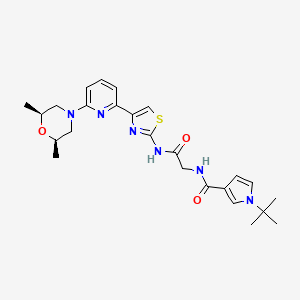
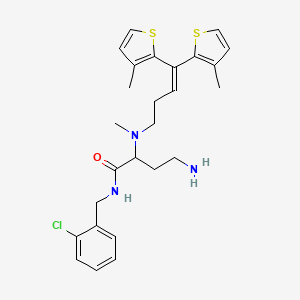
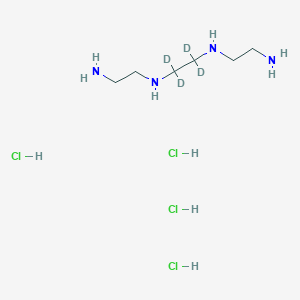




![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12401913.png)



![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)
